1-(2-methylpyridin-4-yl)-1H-1,3-benzodiazole
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Overview
Description
1-(2-methylpyridin-4-yl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzodiazole ring fused with a pyridine ring, with a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpyridin-4-yl)-1H-1,3-benzodiazole typically involves the condensation of 2-methylpyridine-4-carboxaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to promote the formation of the benzodiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylpyridin-4-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the benzodiazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
1-(2-methylpyridin-4-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-methylpyridin-4-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-methylpyridin-4-yl)-1H-1,3-benzodiazole: Unique due to its specific structure and functional groups.
2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethylamine: Similar in terms of having a heterocyclic aromatic structure but differs in functional groups and biological activity.
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine ring but has different substituents and properties.
Uniqueness
This compound is unique due to its specific combination of a benzodiazole and pyridine ring with a methyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2-methylpyridin-4-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-8-11(6-7-14-10)16-9-15-12-4-2-3-5-13(12)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAYKKUPXXSAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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